2-bromo-3,4-dichloro-1-methoxybenzene
Description
2-Bromo-3,4-dichloro-1-methoxybenzene (CAS: 174913-13-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂O and a molar mass of 255.92 g/mol. It features a methoxy group at position 1, bromine at position 2, and chlorine atoms at positions 3 and 4 on the benzene ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and applications in organic synthesis.
Properties
CAS No. |
174913-13-4 |
|---|---|
Molecular Formula |
C7H5BrCl2O |
Molecular Weight |
255.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dichloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dichloroanisole (3,4-dichloro-1-methoxybenzene) using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thiophenols.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of methylated derivatives.
Scientific Research Applications
2-Bromo-3,4-dichloro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dichloro-1-methoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound reacts with an electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of the substitution.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Storage : Requires protection from light, inert atmosphere, and room temperature .
- Hazard Profile : Classified under GHS warnings with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
This section evaluates 2-bromo-3,4-dichloro-1-methoxybenzene against analogs with comparable substitution patterns, focusing on physicochemical properties, reactivity, and safety.
Structural Analogs and Similarity Scores
and highlight compounds with high structural similarity (scores 0.81–0.90), including:
- 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5, similarity 0.81)
- 1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4, similarity 0.90)
Physicochemical Properties
Table 1: Comparative Physical Properties
Key Observations :
- The nitro-substituted derivatives (e.g., 2-bromo-3:5-dinitrobenzoyl chloride) exhibit higher melting points (e.g., 74°C for the ethyl ester) due to strong intermolecular interactions from nitro groups .
- Methoxy-rich analogs (e.g., 2-bromo-3:4-dimethoxybenzaldehyde) have lower melting points (86°C) compared to nitro derivatives, reflecting reduced polarity .
Table 2: Hazard Comparison
Key Notes:
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